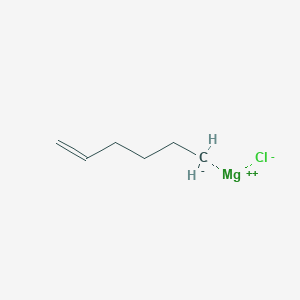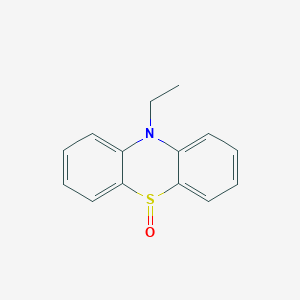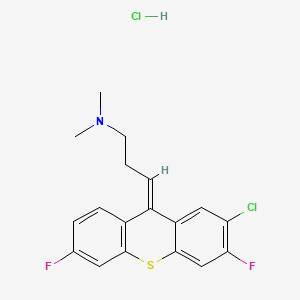
1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-methoxyethyl)-1-butanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-methoxyethyl)-1-butanesulfonamide is a fluorinated sulfonamide compound. It is known for its unique chemical properties, particularly its high thermal and chemical stability, which make it valuable in various industrial and scientific applications. The presence of multiple fluorine atoms in its structure contributes to its hydrophobic and lipophobic characteristics, making it useful in specialized applications such as surfactants and cleaning agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-methoxyethyl)-1-butanesulfonamide typically involves the reaction of a fluorinated alkyl sulfonyl chloride with a suitable amine. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme can be represented as follows:
R-SO2Cl+R’-NH2→R-SO2NHR’+HCl
In this case, R represents the fluorinated alkyl group, and R’ represents the 2-methoxyethyl group. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-methoxyethyl)-1-butanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated groups.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used, although the reaction conditions need to be carefully controlled to prevent degradation of the fluorinated groups.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are commonly employed.
Major Products Formed
Substitution Reactions: The major products are typically the substituted sulfonamides.
Oxidation: The major products are often the corresponding sulfonic acids.
Hydrolysis: The major products are the sulfonic acid and the corresponding amine.
科学研究应用
1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-methoxyethyl)-1-butanesulfonamide has several scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions, particularly in aqueous cleaning solutions. Its unique properties make it valuable in the synthesis of other fluorinated compounds.
Biology: The compound’s stability and hydrophobic nature make it useful in biological studies, particularly in the study of membrane proteins and other hydrophobic biomolecules.
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for potential pharmaceutical applications.
Industry: It is used in the formulation of cleaning agents, particularly for industrial and electronic cleaning applications due to its ability to remove hydrophobic contaminants.
作用机制
The mechanism of action of 1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-methoxyethyl)-1-butanesulfonamide is primarily based on its chemical structure. The multiple fluorine atoms provide high thermal and chemical stability, while the sulfonamide group allows for interactions with various substrates. The compound can act as a surfactant, reducing surface tension and allowing for better cleaning and interaction with hydrophobic surfaces.
相似化合物的比较
Similar Compounds
1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonamide: Similar structure but lacks the 2-methoxyethyl group.
Perfluorooctanesulfonamide: Another fluorinated sulfonamide with a longer carbon chain.
Trifluoromethanesulfonamide: A simpler fluorinated sulfonamide with only three fluorine atoms.
Uniqueness
1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-methoxyethyl)-1-butanesulfonamide is unique due to the presence of the 2-methoxyethyl group, which provides additional hydrophilicity compared to other fluorinated sulfonamides. This makes it particularly useful in applications where a balance between hydrophobic and hydrophilic properties is required.
属性
CAS 编号 |
40630-68-0 |
|---|---|
分子式 |
C4F9SO2NHCH2CH2OCH3 C7H8F9NO3S |
分子量 |
357.20 g/mol |
IUPAC 名称 |
1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-methoxyethyl)butane-1-sulfonamide |
InChI |
InChI=1S/C7H8F9NO3S/c1-20-3-2-17-21(18,19)7(15,16)5(10,11)4(8,9)6(12,13)14/h17H,2-3H2,1H3 |
InChI 键 |
CHVVZRWVLRCPLZ-UHFFFAOYSA-N |
规范 SMILES |
COCCNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


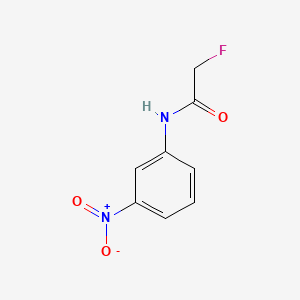
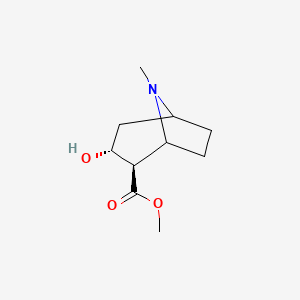
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-](/img/structure/B13417649.png)
![2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13417658.png)
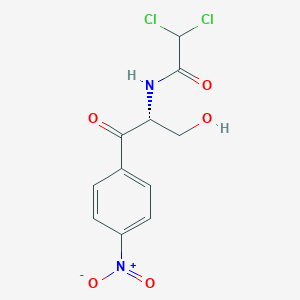
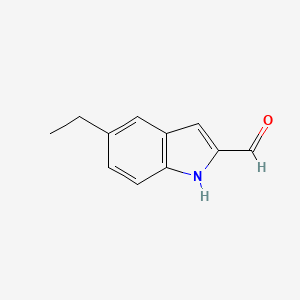
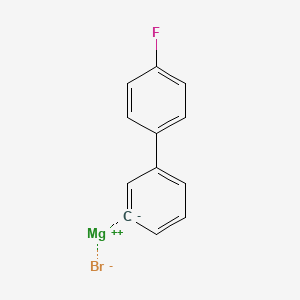
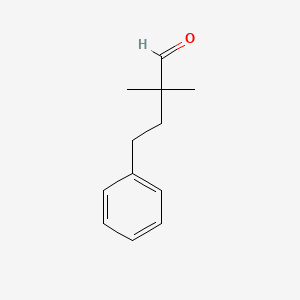
![2-[(1H-indol-3-ylmethylene)amino]ethanol](/img/structure/B13417673.png)

![[2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13417695.png)
